molecular formula C9H16O3 B1391412 Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate CAS No. 1075-82-7

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Cat. No. B1391412
CAS RN: 1075-82-7
M. Wt: 172.22 g/mol
InChI Key: AUUICUZWYQYTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 . This compound is used as an intermediate for chemical research and synthetic building block .


Molecular Structure Analysis

The InChI code for Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is 1S/C9H16O3/c1-2-12-8(11)9(7-10)5-3-4-6-9/h10H,2-7H2,1H3 . The InChI key is AUUICUZWYQYTNO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate has a molecular weight of 172.22 .

Scientific Research Applications

  • Synthesis of Functionalized Stable Phosphorus Ylides : Ethyl 2-oxo-1-cyclopentanecarboxylate reacts with dialkyl acetylenedicarboxylate in the presence of triphenyphosphine to produce stable phosphorus ylides. These ylides undergo intramolecular Wittig reaction to produce cyclobutene derivatives, which are useful in organic synthesis (Asghari, Sobhaninia, & Naderi, 2008).

  • Synthesis of Ethyl 1-Hydroxycyclopentanecarboxylates : A one-pot procedure has been developed for synthesizing ethyl 1-hydroxycyclopentanecarboxylates, involving cycloalumination of terminal olefins with triethylaluminum and diethyl oxalate, followed by acid hydrolysis (Dzhemilev et al., 2007).

  • Ring Expansion Reactions of a Five Membered Carbocyclic Compound : Ethyl 2-oxo-1-(2-oxopropyl)-1-cyclopentanecarboxylate can undergo unusual ring expansion reactions, producing various cyclooctanecarboxylate and cyclohexanecarboxylate derivatives (Tsuzuki, Hashimoto, Shirahama, & Matsumoto, 1977).

  • Synthesis of Cyclohexane Nucleosides : Cyclohexane nucleosides with a 1,4-relationship between nucleoside base and hydroxymethyl moiety were synthesized using a conjugated addition reaction of nucleobases to ethyl 1,3-cyclohexadiene-1-carboxylate (Maurinsh et al., 1997).

  • Hydrolysis of Ethyl cis-2-Hydroxycyclopentanecarboxylate : Ethyl cis-2-hydroxycyclopentanecarboxylate hydrolyzes faster than ethyl cyclopentanecarboxylate, indicating differences in reaction kinetics due to molecular structure (Capon & Page, 1971).

  • Alkylation of Active Methylene Compounds : Diethyl azodicarboxylate and triphenylphosphine react with alcohols and ethyl cyanoacetate to give alkylated products, useful in stereospecific and stereoselective organic reactions (Kurihara et al., 1981).

properties

IUPAC Name

ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-8(11)9(7-10)5-3-4-6-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUICUZWYQYTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate
Reactant of Route 3
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.